molecular formula C13H17N B2656228 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine CAS No. 194669-34-6

4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B2656228
CAS No.: 194669-34-6
M. Wt: 187.286
InChI Key: OVNZOEIBGAAULD-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine is an organic compound with a complex structure that includes a tetrahydropyridine ring substituted with a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method starts with the preparation of the 2,3-dimethylphenyl precursor, which is then subjected to a series of reactions to form the tetrahydropyridine ring. Key steps may include:

    Aldol condensation: Formation of the intermediate compound.

    Cyclization: Formation of the tetrahydropyridine ring under acidic or basic conditions.

    Purification: Using techniques such as recrystallization or chromatography to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide derivatives.

    Reduction: Formation of reduced tetrahydropyridine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring or the tetrahydropyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully saturated tetrahydropyridine compounds.

Scientific Research Applications

4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as neuroprotective properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. Detailed studies on its binding affinity and specificity are crucial to understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties. This makes it a valuable compound for targeted research applications and potential therapeutic uses.

Properties

IUPAC Name

4-(2,3-dimethylphenyl)-1,2,3,6-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-10-4-3-5-13(11(10)2)12-6-8-14-9-7-12/h3-6,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNZOEIBGAAULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CCNCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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